molecular formula C9H9NO2 B13665335 3-Methyl-5-(5-methyl-2-furyl)isoxazole

3-Methyl-5-(5-methyl-2-furyl)isoxazole

Cat. No.: B13665335
M. Wt: 163.17 g/mol
InChI Key: YTGZCWFKHILKPH-UHFFFAOYSA-N
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Description

3-Methyl-5-(5-methyl-2-furyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a 5-methyl-2-furyl moiety at position 3. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, making them versatile scaffolds in medicinal chemistry and materials science. The 5-methyl-2-furyl substituent introduces electronic and steric effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-methyl-5-(5-methylfuran-2-yl)-1,2-oxazole

InChI

InChI=1S/C9H9NO2/c1-6-5-9(12-10-6)8-4-3-7(2)11-8/h3-5H,1-2H3

InChI Key

YTGZCWFKHILKPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(5-methyl-2-furyl)isoxazole can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 5-methyl-2-furaldehyde with nitroethane in the presence of a base such as potassium carbonate can lead to the formation of the desired isoxazole derivative . Another method involves the use of activated ketones, such as β-diketones or α-nitroketones, which react with primary nitro compounds to yield isoxazole derivatives .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. For example, the use of microwave-assisted reactions and solvent-free conditions has been explored to enhance the efficiency and yield of isoxazole synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(5-methyl-2-furyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.

    Substitution: The isoxazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, alkyl halides, Lewis acids.

Major Products:

Scientific Research Applications

3-Methyl-5-(5-methyl-2-furyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Isoxazoles are used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(5-methyl-2-furyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Pyrrolidinyl Substituents

ABT 418 [(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole]
  • Structure : Replaces the 5-methyl-2-furyl group with a 1-methyl-2-pyrrolidinyl moiety (C9H14N2O) .
  • Pharmacology : Acts as a selective agonist at α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), enhancing cognition and reducing anxiety in animal models. It is 10-fold more potent than nicotine in memory enhancement (MED: 0.062 µmol/kg) and exhibits reduced side effects (e.g., hypothermia, seizures) .
  • Key Differences: Selectivity: ABT 418 avoids non-cholinergic pathways activated by nicotine, reducing toxicity . Stereochemistry: The (S)-enantiomer shows activity, while the (R)-enantiomer (A-81754) is inactive . Applications: Investigated for Alzheimer’s disease due to cognitive benefits without motor impairment .
3-Methyl-5-(1-methyl-3-pyrrolidinyl)isoxazole
  • Structure : Pyrrolidinyl substituent at position 3 instead of 2 .

Analogs with Modified Substituents

3- or 5-(5-Nitro-2-furyl)-5- or -3-methylisoxazoles
  • Structure : Nitro group introduced on the furyl ring .
  • Reactivity: Nitration at the furyl ring (vs.
  • Biological Activity : Nitro groups often improve antimicrobial activity, though specific data are unavailable.
5-Amino-3-methylisoxazole Derivatives (11i–11m)
  • Structure: 5-Amino substitution enables participation in multicomponent reactions (e.g., with aldehydes) to form xanthenone hybrids .
  • Properties: Melting Points: Range from 210°C to 241°C, influenced by halogen substituents (e.g., Cl, Br) . Applications: Potential antimicrobial or anticancer agents due to heterocyclic diversity .
Nitration Patterns
  • 3,5-Dialkylisoxazoles : Nitration occurs at position 4 under acidic conditions .
  • Implications for 3-Methyl-5-(5-methyl-2-furyl)isoxazole : The electron-rich furan ring may direct nitration to its own structure rather than the isoxazole.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Water Solubility
3-Methyl-5-(5-methyl-2-furyl)isoxazole C9H9NO2 179.17 Methyl, 5-methylfuryl ~1.8 Low
ABT 418 C9H14N2O 166.22 Methyl, pyrrolidinyl ~1.2 Moderate
5-Nitro-2-furyl analog C8H7N2O4 195.15 Nitro, methylfuryl ~1.5 Low
  • ABT 418 : Lower logP than the furyl analog suggests better membrane permeability. Its pyrrolidinyl group enhances solubility via hydrogen bonding .
  • Furyl Analogs : The furan oxygen increases polarity but may reduce blood-brain barrier penetration compared to ABT 417.

Biological Activity

3-Methyl-5-(5-methyl-2-furyl)isoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its interactions with various biological targets, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an isoxazole ring with a methyl group at the 3-position and a 5-methyl-2-furyl substituent at the 5-position. This unique arrangement contributes to its distinct chemical behavior and biological activities. The isoxazole structure is known for its involvement in various biochemical interactions, which may influence the compound's pharmacological effects.

Research indicates that 3-Methyl-5-(5-methyl-2-furyl)isoxazole interacts with several biological targets, which is crucial for understanding its mechanism of action. The compound's activity has been investigated in various contexts, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole compounds exhibit antimicrobial properties. For example, certain isoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating a potential for use in treating infections .
  • Anticancer Potential : Similar compounds have been explored for their anticancer properties, particularly against specific kinases involved in cancer progression. The structural similarities with other active compounds suggest that 3-Methyl-5-(5-methyl-2-furyl)isoxazole may also exhibit similar activities .

Comparative Studies

To better understand the biological activity of 3-Methyl-5-(5-methyl-2-furyl)isoxazole, it is useful to compare it with other related compounds. The following table summarizes various isoxazole derivatives and their unique properties:

Compound NameStructure CharacteristicsUnique Properties
3-MethylisoxazoleMethyl group at position 3Known for neuroprotective effects
4-MethylisoxazoleMethyl group at position 4Exhibits anti-inflammatory properties
5-(Furan-2-yl)isoxazoleFuran substituent at position 5Antimicrobial activity
3-Methyl-5-(5-methyl-2-furyl)isoxazole Methyl and furan substituentsPotential anticancer and antimicrobial activity

This comparison highlights the significance of the specific furan substituent and methyl group positioning in influencing biological interactions.

Antimicrobial Activity

In a study examining various alkaloids, certain derivatives showed promising antimicrobial activity against strains like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged significantly among different derivatives, indicating that modifications to the isoxazole structure could enhance efficacy .

Anticancer Research

Recent investigations into quinazoline-isoxazole hybrids have revealed potent inhibitory effects against FLT3 kinase, a target in acute myeloid leukemia (AML). Although not directly involving 3-Methyl-5-(5-methyl-2-furyl)isoxazole, these findings suggest that similar compounds could be developed for therapeutic applications in cancer treatment .

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